molecular formula C16H14N4O2 B2979619 Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2192745-33-6

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2979619
CAS No.: 2192745-33-6
M. Wt: 294.314
InChI Key: CUCBRLTXCFNPAD-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a synthetic chemical compound designed for research applications. It features a benzofuran moiety linked to a pyrazine-containing azetidine ring, a structural motif known to confer significant bioactive potential. The benzofuran scaffold is ubiquitous in nature and recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules and clinical drugs . This specific architecture makes the compound a valuable scaffold for investigating new therapeutic agents. Compounds containing benzofuran cores have demonstrated a wide spectrum of biological activities in scientific literature, including antitumor , antibacterial , and anti-inflammatory effects . The pyrazine ring, a common nitrogen-containing heterocycle, further enhances the molecule's potential for interaction with various biological targets. This compound is supplied exclusively for laboratory research to facilitate the exploration of its specific mechanism of action, physicochemical properties, and potential research applications in areas such as hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-9-12(10-20)19-15-8-17-5-6-18-15/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCBRLTXCFNPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring through cyclization reactions. The pyrazine moiety can be introduced via nucleophilic substitution reactions, and the azetidine ring is often formed through cycloaddition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different reduced derivatives.

Scientific Research Applications

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety may enhance binding affinity, while the azetidine ring can influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Below is a comparative analysis based on the evidence:

Structural Variations and Physicochemical Properties

Compound Core Structure Heterocycle Substituent Molecular Weight Key Features
Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (Target) Benzofuran-methanone Azetidine Pyrazin-2-ylamino ~294.3* Compact azetidine ring; pyrazine offers H-bond donors/acceptors.
Benzofuran-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone Benzofuran-methanone Azetidine 6-(Trifluoromethyl)pyridin-2-yloxy N/A Trifluoromethyl enhances lipophilicity; pyridine oxygen may reduce basicity.
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone Benzofuran-methanone Piperidine 2,6-Dimethylpyrimidin-4-yloxy 351.4 Larger piperidine ring increases flexibility; pyrimidine may enhance π-stacking.
Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Benzo[b]thiophen-methanone Piperidine 3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-ylmethyl 405.5 Oxadiazole adds metabolic stability; benzo[b]thiophen alters electronic properties.

*Estimated based on molecular formula C16H14N4O2.

Key Observations:
  • Azetidine vs.
  • Substituent Effects: The pyrazin-2-ylamino group in the target compound provides two nitrogen atoms for hydrogen bonding, contrasting with the pyridin-2-yloxy (electron-withdrawing) or pyrimidin-4-yloxy (π-stacking) groups in analogs .
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .

Biological Activity

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of anti-cancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an azetidine ring , which is further connected to a pyrazine group . The synthesis typically involves multiple steps, including:

  • Formation of Benzofuran : Synthesized through the cyclization of 2-hydroxybenzaldehyde with an alkyne.
  • Synthesis of Azetidine : Achieved via cyclization of a β-amino alcohol.
  • Final Coupling : Involves palladium-catalyzed cross-coupling reactions to link the benzofuran and azetidine components.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It binds to active sites of enzymes, blocking their function and affecting metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of benzofuran compounds showed significant cytotoxicity against various cancer cell lines. For example, certain benzofuran derivatives were found to induce apoptosis in human chondrosarcoma cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various pathogens, including:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
M. tuberculosisAntitubercular8 μg/mL
E. coliAntibacterialMIC < 10 μg/mL
S. aureusAntibacterialMIC < 10 μg/mL

Studies have shown that the presence of specific substituents on the benzofuran ring can enhance antimicrobial activity, making it a promising scaffold for developing new antibiotics .

Case Studies

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis H37Rv strains, revealing several compounds with MIC values as low as 2 μg/mL, indicating strong potential for further development as antitubercular agents .
  • Antifungal Activity : A study on fused benzofuran derivatives demonstrated significant antifungal activity against Candida albicans, with some compounds showing inhibition zones greater than 20 mm .

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